Tizoxanide-d4

Stable Isotope Labeling LC-MS Internal Standard Bioanalytical Method Validation

Tizoxanide-d4 resolves the common issue of inaccurate quantification in complex biological matrices. Using unlabeled tizoxanide or structural analogs as internal standards leads to significant variability due to differential extraction recovery, ionization efficiency, and matrix effects. This deuterated internal standard provides a definitive solution. • Ensures precise LC-MS/MS quantification in plasma, urine, and feces. • Validated precision (<15% RSD) and accuracy (85-115%), meeting regulatory guidelines for ANDA and clinical trials. • Supplied with comprehensive Certificates of Analysis for full traceability.

Molecular Formula C10H7N3O4S
Molecular Weight 269.27 g/mol
Cat. No. B565610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTizoxanide-d4
Synonyms2-Hydroxy-N-(5-nitro-2-thiazolyl)benzamide-d4;  NSC 697856-d4;  TIZ-d4;  Desacetylnitazoxanide-d4; 
Molecular FormulaC10H7N3O4S
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O
InChIInChI=1S/C10H7N3O4S/c14-7-4-2-1-3-6(7)9(15)12-10-11-5-8(18-10)13(16)17/h1-5,14H,(H,11,12,15)/i1D,2D,3D,4D
InChIKeyFDTZUTSGGSRHQF-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tizoxanide-d4 Internal Standard for LC-MS/MS


Tizoxanide-d4 (CAS 1246817-56-0) is a stable isotope-labeled analog of tizoxanide, the active metabolite of the antiparasitic drug nitazoxanide . This compound is deuterated at four positions on the benzamide ring, resulting in a molecular weight of 269.27 g/mol . It is specifically designed and supplied as an internal standard for the accurate and precise quantification of tizoxanide in biological samples via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) .

Type Stable isotope-labeled internal standard (SIL-IS)
Analyte Tizoxanide (active metabolite of nitazoxanide)
Method LC-MS/MS or GC-MS quantification in research matrices
Designed for accurate correction of matrix effects and ionization variability in bioanalytical assays.

Why Tizoxanide-d4 Is Not Substitutable


Substituting Tizoxanide-d4 with unlabeled tizoxanide or a structural analog internal standard (e.g., niclosamide) introduces significant analytical variability due to differential extraction recovery, ionization efficiency, and matrix effects in complex biological samples [1]. Unlabeled tizoxanide cannot be used as an internal standard as it is indistinguishable from the analyte, while structural analogs do not fully co-elute or share identical ionization behavior, leading to biased quantification and increased inter-assay variability [1]. The deuterium labeling in Tizoxanide-d4 ensures near-identical physicochemical properties to the analyte, providing superior correction for these sources of error, which is critical for meeting regulatory bioanalytical method validation guidelines [1].

Substitute
Risk
Unlabeled tizoxanide
Indistinguishable from analyte; cannot correct for extraction recovery or ionization variability.
Structural analog (e.g., niclosamide)
Differential retention and ionization lead to incomplete matrix-effect correction and quantification bias.

Deuterium labeling ensures near-identical physicochemical properties, enabling co-elution and reliable compensation for analytical variability.

Tizoxanide-d4 Performance Evidence


Isotopic & Chemical Purity vs. Unlabeled Tizoxanide

Tizoxanide-d4 demonstrates a specified isotopic purity of 95.7% atom % D and chemical purity of ≥95% by HPLC, ensuring reliable use as an internal standard . In contrast, unlabeled tizoxanide used as an analyte has no specified isotopic enrichment and its purity is not directly comparable for this application. The high isotopic enrichment minimizes isotopic cross-talk and ensures accurate quantitation.

Isotopic & Chemical Purity
Specification review
95.7% atom % D; ≥95% HPLC purity vs. unlabeled tizoxanide (no isotopic enrichment, variable purity)
Supports accurate quantification by minimizing isotopic cross-talk
Manufacturer certificate of analysis; lot-specific verification recommended
Stable Isotope Labeling LC-MS Internal Standard Bioanalytical Method Validation

Precision and Accuracy in Validated Assays

Validated LC-MS/MS assays employing Tizoxanide-d4 as an internal standard achieve precision (%RSD) <15% and accuracy (%Deviation) within 85–115% across the calibration range in human and mouse plasma . This performance is comparable to or exceeds that of methods using structural analog internal standards like niclosamide, where matrix effects and differential ionization can lead to higher variability [1].

Precision & Accuracy
Method context
Reported precision (RSD) and accuracy within validation criteria when used as internal standard
Supports method validation for bioanalytical assays
Validated UPLC-MS/MS method in human plasma research matrices
Method Validation LC-MS/MS Pharmacokinetics

Mitigating Matrix Effects and Ion Suppression

Tizoxanide-d4, as a deuterated internal standard, co-elutes with tizoxanide under reversed-phase LC conditions, thereby effectively compensating for matrix-induced ion suppression or enhancement [1]. This is in contrast to non-deuterated structural analogs (e.g., niclosamide), which may exhibit differential retention times and ionization efficiencies, leading to incomplete correction of matrix effects and potential bias in quantitative results [1].

Matrix Effect Correction
Class-level inference
Co-elution with analyte; effective compensation for ion suppression vs. structural analog internal standards
Reduces quantification bias from matrix effects
Class-level advantage of SIL-IS over structural analogs; experimental verification advised
Matrix Effects Ion Suppression LC-MS/MS

Regulatory Compliance and Documentation

Tizoxanide-d4 is supplied with comprehensive characterization data compliant with regulatory guidelines, making it suitable for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) . This level of documentation and traceability is often absent for generic or unlabeled tizoxanide reference standards, which may not meet the stringent requirements for regulatory submissions .

Documentation Package
Supplier statement
Supplied with comprehensive COA and analytical data for method validation
Facilitates method documentation and traceability
Documentation meets research regulatory guidelines; verify per project requirements
Regulatory Compliance Method Validation Reference Standard

Tizoxanide-d4 Applications


Plasma Quantification for Pharmacokinetics

Tizoxanide-d4 is the preferred internal standard for LC-MS/MS quantification of tizoxanide in plasma samples from pharmacokinetic studies. Its high isotopic purity and documented method validation support reliable determination of key parameters such as Cmax, Tmax, and AUC, essential for drug development and bioequivalence assessments .

Clinical and Preclinical Tizoxanide Monitoring

In preclinical and clinical trials involving nitazoxanide or tizoxanide formulations, Tizoxanide-d4 enables accurate measurement of drug exposure and metabolite concentrations. The validated precision and accuracy (<15% RSD, 85-115% accuracy) meet regulatory requirements for clinical trial sample analysis .

Method Development for ANDA Submissions

Tizoxanide-d4, supplied with comprehensive Certificates of Analysis and regulatory-compliant documentation, is directly applicable for analytical method development and validation in support of Abbreviated New Drug Applications (ANDA). Its use ensures traceability and compliance with pharmacopeial standards .

Matrix Interference Correction

When analyzing tizoxanide in complex biological matrices such as feces or urine, Tizoxanide-d4 effectively corrects for matrix effects and ion suppression. Its co-elution with the analyte provides superior accuracy compared to structural analog internal standards, reducing the risk of biased results .

Application
Selection Property
Validation Focus
Research plasma quantification
Isotopic purity and co-elution behavior
PK parameter estimation accuracy
Preclinical exposure monitoring
Validated method precision
Reproducibility across research matrices
Bioanalytical method validation
Comprehensive documentation package
Traceability for study documentation
Matrix-effect correction
Co-elution with tizoxanide
Ion suppression/enhancement compensation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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